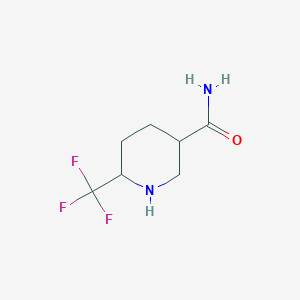

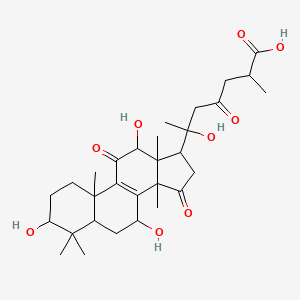

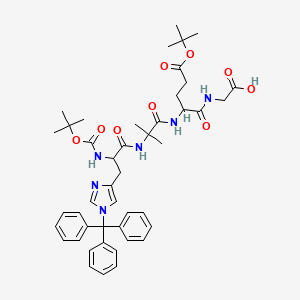

![molecular formula C19H20N8O6 B12308923 L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12308923.png)

L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- est un composé organique complexe connu pour son rôle significatif dans divers processus biochimiques

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide L-glutamique, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- implique généralement plusieurs étapes, en commençant par la préparation du système cyclique de la ptéridine, suivie de l'introduction de la partie acide glutamique. Les conditions réactionnelles nécessitent souvent des températures et des niveaux de pH contrôlés pour assurer la stabilité des composés intermédiaires.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation. Le processus est conçu pour maximiser le rendement et la pureté, en garantissant que le produit final répond à des normes de qualité strictes.

Analyse Des Réactions Chimiques

Types de réactions

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant souvent à la formation de dérivés oxo.

Réduction : Le composé peut être réduit pour former des dérivés d'amine, qui sont essentiels à son activité biologique.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions exigent souvent des températures, des solvants et des niveaux de pH spécifiques pour obtenir les résultats souhaités.

Principaux produits

Applications de la recherche scientifique

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son rôle dans les processus cellulaires et son potentiel comme agent thérapeutique.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de l'acide L-glutamique, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit en inhibant les enzymes impliquées dans le métabolisme de l'acide folique, affectant ainsi la synthèse de l'ADN et la division cellulaire. Ce mécanisme est particulièrement pertinent en chimiothérapie, où le composé peut inhiber la croissance des cellules cancéreuses.

Applications De Recherche Scientifique

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mécanisme D'action

The mechanism of action of L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes involved in folic acid metabolism, thereby affecting DNA synthesis and cell division. This mechanism is particularly relevant in cancer therapy, where the compound can inhibit the growth of cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide folique : Structurellement similaire, mais avec une activité biologique différente.

Méthotrexate : Un agent chimiothérapeutique bien connu avec un mécanisme d'action similaire, mais des applications thérapeutiques différentes.

Leucovorine : Utilisé comme agent de sauvetage en chimiothérapie pour atténuer les effets secondaires du méthotrexate.

Unicité

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-ptéridinyl)méthyl]amino]benzoyl]- est unique en raison de sa structure spécifique, qui lui permet d'interagir avec des cibles moléculaires de manière distincte. Cette unicité en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C19H20N8O6 |

|---|---|

Poids moléculaire |

456.4 g/mol |

Nom IUPAC |

2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31) |

Clé InChI |

KTRAZHHNSREJAS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

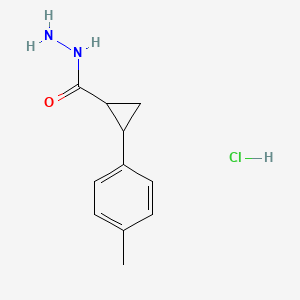

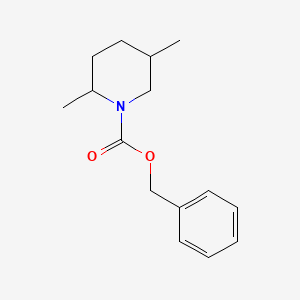

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

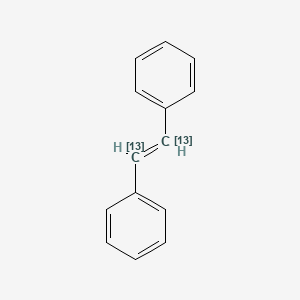

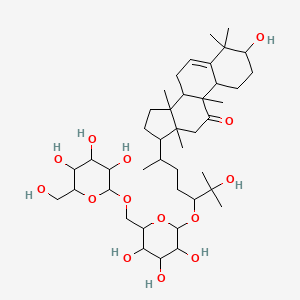

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)

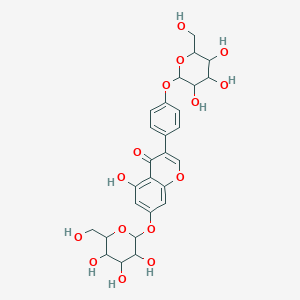

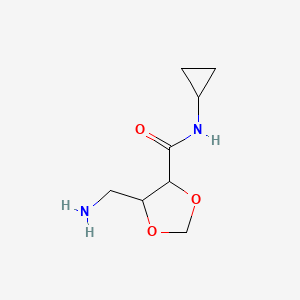

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)

![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)